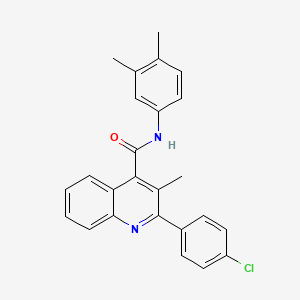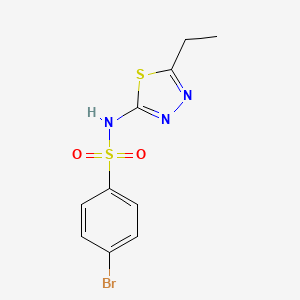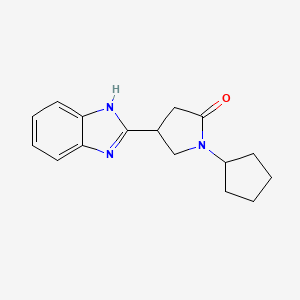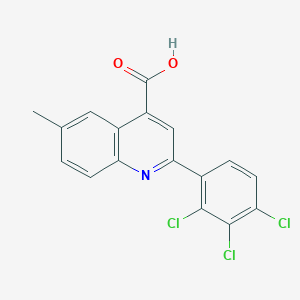
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-quinolinecarboxamide is a complex organic compound with a unique structure that combines a quinoline core with chlorophenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-quinolinecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chloroaniline with 3,4-dimethylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with methyl anthranilate under acidic conditions to yield the quinoline core. The final step involves the acylation of the quinoline derivative with a suitable carboxylic acid derivative to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-quinolinecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, inhibiting their activity, and thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-4-quinolinecarboxamide
- 2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-8-methyl-4-quinolinecarboxamide
Uniqueness
2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-quinolinecarboxamide is unique due to its specific substitution pattern on the quinoline core, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and dimethylphenyl groups also contributes to its distinct properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C25H21ClN2O |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H21ClN2O/c1-15-8-13-20(14-16(15)2)27-25(29)23-17(3)24(18-9-11-19(26)12-10-18)28-22-7-5-4-6-21(22)23/h4-14H,1-3H3,(H,27,29) |
InChI Key |
NLNNRSTVTZFSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B10979436.png)
![3-[(3-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10979443.png)
![N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10979450.png)
![6-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10979451.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B10979453.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B10979455.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10979457.png)

![3-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10979461.png)



